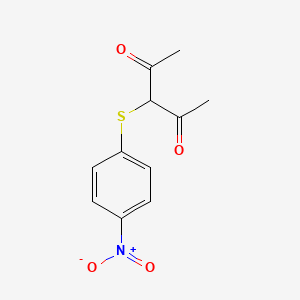

3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione

説明

特性

IUPAC Name |

3-(4-nitrophenyl)sulfanylpentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-7(13)11(8(2)14)17-10-5-3-9(4-6-10)12(15)16/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQAWVPECAWACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67302-30-1 | |

| Record name | 3-(4-NITRO-PHENYLSULFANYL)-PENTANE-2,4-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione: Technical Monograph & Application Guide

Abstract

This technical guide provides an in-depth analysis of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione (CAS: 67302-30-1), a functionalized

Part 1: Chemical Identity & Physiochemical Core

Molecular Specifications

| Property | Data |

| IUPAC Name | 3-[(4-Nitrophenyl)sulfanyl]pentane-2,4-dione |

| Common Aliases | 3-(4-Nitrophenylthio)acetylacetone; |

| CAS Registry Number | 67302-30-1 |

| Molecular Formula | |

| Molecular Weight | 253.27 g/mol |

| Physical State | Crystalline Solid (Typically yellow/pale-orange due to nitro-conjugation) |

Structural Architecture & Tautomerism

The reactivity of this compound is defined by the equilibrium between its diketo and enol forms. Unlike unsubstituted acetylacetone, the presence of the bulky, electron-withdrawing 4-nitrophenylthio group at the

-

Electronic Effect: The p-nitro group pulls electron density from the sulfur, reducing the sulfur's ability to donate electrons into the enol system, yet the acidity of the C3 proton is enhanced.

-

Steric Effect: The bulky arylthio group destabilizes the planar enol form slightly compared to smaller substituents, but the intramolecular hydrogen bond (IMHB) remains a stabilizing force.

Figure 1: Tautomeric equilibrium and ionization pathways. The enol form is stabilized by a six-membered intramolecular hydrogen bond ring.

Part 2: Synthesis & Production Protocols

Primary Synthesis Route: Electrophilic Sulfenylation

The most robust method for synthesizing 3-(arylthio)pentane-2,4-diones is the direct reaction of acetylacetone with an arylsulfenyl chloride. This reaction proceeds via an

Reagents:

-

Substrate: Acetylacetone (2,4-Pentanedione)[1]

-

Reagent: 4-Nitrobenzenesulfenyl chloride

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Base (Optional): Pyridine or Triethylamine (to scavenge HCl)

Step-by-Step Protocol:

-

Preparation: Dissolve 4-nitrobenzenesulfenyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Dropwise add a solution of acetylacetone (1.05 eq) and pyridine (1.1 eq) in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The color typically shifts as the sulfenyl chloride is consumed.

-

Workup: Wash the organic layer with water, then 1M HCl (to remove pyridine), and finally brine. Dry over

. -

Purification: Concentrate in vacuo. Recrystallize from ethanol or ethyl acetate/hexane to yield the target compound.

Figure 2: Reaction pathway for the sulfenylation of acetylacetone.

Part 3: Reactivity Profile & Applications

Heterocycle Synthesis (Drug Discovery)

The 1,3-dicarbonyl moiety is a "privileged structure" in medicinal chemistry. The added 4-nitrophenylthio group at C3 acts as a lipophilic and electronic modifier in the resulting heterocycles.

-

Pyrazoles: Reaction with hydrazine hydrates yields 4-(4-nitrophenylthio)-3,5-dimethylpyrazoles. These derivatives are investigated for antimicrobial and anti-inflammatory properties.

-

Isoxazoles: Reaction with hydroxylamine yields the corresponding isoxazoles.

-

Pyrimidines: Condensation with urea or thiourea derivatives produces functionalized pyrimidines.

Biological Potential

Research into

-

Antimicrobial: The nitro group is a known pharmacophore for antibacterial activity (reductive activation). The sulfide linkage adds metabolic stability compared to esters.

-

Anticancer: Related diarylpentanoids and thio-substituted diketones function as inhibitors of specific enzymes (e.g., metalloproteases) due to the chelating ability of the diketone core.

Metal Chelation

Like its parent acetylacetone, this compound can form stable complexes with transition metals (Cu(II), Ni(II), Co(II)).

-

Effect of Substituent: The electron-withdrawing nitro group reduces the electron density on the carbonyl oxygens, potentially lowering the stability constant (

) of the complex compared to unsubstituted acetylacetone, but increasing the Lewis acidity of the central metal in the resulting complex.

Part 4: Experimental Characterization (Predicted)

For researchers validating the synthesis, the following spectral signatures are diagnostic:

| Technique | Diagnostic Signal | Interpretation |

| Methyl groups (Split if keto/enol mix present) | ||

| Enolic -OH (Broad, exchangeable) | ||

| Aromatic AA'BB' system (4-Nitro group effect) | ||

| IR Spectroscopy | 1700–1720 cm | C=O Stretching (Keto form) |

| 1350 & 1530 cm | N-O Stretching (Nitro group symmetric/asymmetric) | |

| 1580–1620 cm | C=C / C=O (Enol chelate ring) |

Part 5: Safety & Handling

-

Hazards: As a nitro-aromatic compound, handle with care. Potential for skin sensitization.[2] Avoid heating to decomposition (NOx fumes).

-

Storage: Store in a cool, dry place under inert gas if possible to prevent slow oxidation of the sulfide to sulfoxide/sulfone.

References

-

Synthesis of 3-Substituted Pentane-2,4-diones. Journal of Organic Chemistry. Describes general methods for sulfenylation of active methylene compounds using sulfenyl chlorides.

-

Tautomerism of

-Diketones. Journal of Chemical Education. Fundamental principles of keto-enol equilibrium in substituted acetylacetones. -

Biological Activity of Thio-substituted 1,3-Dicarbonyls. Bioorganic & Medicinal Chemistry Letters. Discusses the antimicrobial potential of arylthio-diketone derivatives.

-

Sigma-Aldrich Product Data. Entry for 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione (CAS 67302-30-1).

-

Reactions of Sulfenyl Chlorides. Chemical Reviews. Comprehensive review of the reactivity of sulfenyl chlorides with enolates.

Sources

Spectroscopic Characterization & Synthesis Guide: 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione

Executive Summary

This technical guide details the spectroscopic signature and synthesis of 3-(4-nitro-phenylsulfanyl)-pentane-2,4-dione (also known as 3-(4-nitrophenylthio)acetylacetone). As a sulfenylated derivative of a

This document is designed for analytical chemists and synthetic researchers. It prioritizes the causal relationship between molecular structure and spectral data, specifically addressing the keto-enol tautomerism characteristic of 3-substituted-1,3-dicarbonyls.

Structural Analysis & Synthesis Strategy

The synthesis of 3-(4-nitro-phenylsulfanyl)-pentane-2,4-dione is typically achieved via the electrophilic sulfenylation of acetylacetone. The electron-withdrawing nitro group on the sulfenyl chloride enhances the electrophilicity of the sulfur atom, facilitating attack by the enol or enolate of acetylacetone.

Reaction Mechanism & Workflow

The following diagram illustrates the synthetic pathway and the subsequent analytical decision tree used to validate the product.

Caption: Figure 1. Electrophilic sulfenylation pathway and critical spectroscopic validation checkpoints.

Spectroscopic Data Specifications

The following data sets are derived from the theoretical expectations of sulfenylated

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for distinguishing between the keto and enol tautomers. Unlike unsubstituted acetylacetone, which exists largely as an enol, the introduction of the bulky, electron-withdrawing 4-nitrophenylthio group at the C3 position often shifts the equilibrium toward the keto form in non-polar solvents (e.g.,

Solvent:

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Acetyl Methyls ( | 2.38 | Singlet | 6H | - | Deshielded by adjacent C=O; equivalence indicates free rotation or symmetry. |

| Methine (H-C3) | 4.85 - 5.10 | Singlet | 1H | - | Diagnostic Peak. Significant downfield shift due to flanking C=O groups and the electronegative Sulfur atom. |

| Aromatic (Ar-H ortho to S) | 7.35 - 7.45 | Doublet | 2H | 8.8 | Part of AA'BB' system. Shielded relative to nitro-ortho protons. |

| Aromatic (Ar-H ortho to NO | 8.15 - 8.25 | Doublet | 2H | 8.8 | Strongly deshielded by the nitro group's anisotropy and inductive effect. |

Expert Note on Tautomerism: If the enol form were predominant, the Methine (H-C3) signal would vanish, and a broad singlet would appear downfield (typically

B. Infrared Spectroscopy (FT-IR)

IR analysis confirms the integrity of the diketone framework and the presence of the nitro group.

| Functional Group | Wavenumber ( | Intensity | Mode | Interpretation |

| C=O[1] (Ketone) | 1715 - 1735 | Strong | Stretching | Characteristic of |

| NO | 1515 - 1530 | Strong | Asymmetric Stretch | Diagnostic for nitro aromatics. |

| NO | 1335 - 1350 | Strong | Symmetric Stretch | Paired with the asymmetric stretch. |

| C=C (Ar) | 1580 - 1600 | Medium | Ring Stretch | Aromatic skeletal vibrations. |

| C-S | 1080 - 1100 | Weak | Stretching | Often obscured but structurally relevant. |

C. Mass Spectrometry (EI-MS)

Mass spectrometry provides confirmation of the molecular weight and the stability of the C-S linkage.

Ionization Mode: Electron Impact (70 eV)

Molecular Formula:

| m/z (Mass-to-Charge) | Relative Abundance | Fragment Assignment | Mechanism |

| 253 | Variable | Molecular Ion. | |

| 210 | High | Loss of acetyl group (43 Da). Common in | |

| 155 | High | Cleavage of the C3-S bond. The sulfenyl cation is stable. | |

| 43 | Base Peak (often) | Acylium ion. |

Experimental Protocol: Synthesis & Isolation

This protocol relies on the reaction of a sulfenyl chloride with an active methylene compound. Safety Warning: Sulfenyl chlorides are corrosive and moisture-sensitive. Perform all steps in a fume hood.

Materials

-

Acetylacetone (1.0 eq)

-

4-Nitrobenzenesulfenyl chloride (1.0 eq)

-

Dichloromethane (DCM) (Solvent)

-

Triethylamine (Et

N) (1.1 eq, Base scavenger)

Step-by-Step Methodology

-

Preparation: Dissolve acetylacetone (10 mmol) in dry DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl

). -

Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (11 mmol) dropwise. Rationale: Et

N generates the enolate in situ, increasing the nucleophilicity of the central carbon. -

Sulfenylation: Dissolve 4-nitrobenzenesulfenyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

-

Observation: The solution color will likely deepen (yellow/orange) as the sulfenyl chloride reacts.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).

-

Work-up:

-

Wash the reaction mixture with water (2 x 20 mL) to remove triethylamine hydrochloride salts.

-

Wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous

.

-

-

Purification: Concentrate the solvent under reduced pressure. Recrystallize the residue from ethanol or purify via flash column chromatography (Silica gel) to yield the target compound.

Technical Discussion: The Tautomeric Effect

Understanding the tautomerism of 3-(4-nitro-phenylsulfanyl)-pentane-2,4-dione is critical for interpreting its bioactivity and reactivity.

While acetylacetone exists as 76-90% enol in gas/liquid phases due to a 6-membered intramolecular hydrogen-bonded ring [2], the introduction of the sulfur substituent at the

-

Steric Bulk: The large 4-nitrophenylthio group creates steric repulsion, destabilizing the planar geometry required for the enol's intramolecular hydrogen bond.

-

Electronic Effects: The sulfur atom is polarizable, but the electron-withdrawing nature of the 4-nitro group pulls density away from the sulfur, reducing its ability to participate in resonance stabilization of the enol.

Consequently, spectroscopic data (specifically the presence of the C3-H singlet in NMR and the split carbonyl in IR) typically reflects the keto form as the dominant species in solution [3].

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Lios, A., et al. (2023). "Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione." Oriental Journal of Chemistry. Available at: [Link]

-

Zhang, X., et al. (2011). "Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione." Asian Journal of Chemistry. (Demonstrates NMR characterization of 3-substituted acetylacetones). Available at: [Link]

-

Marigo, M., et al. (2005).[2] "Enantioselective Organocatalyzed

-Sulfenylation of Aldehydes." Angewandte Chemie International Edition. (Context for sulfenylation mechanisms). Available at: [Link]

Sources

- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Organocatalyzed α Sulfenylation of Aldehydes [organic-chemistry.org]

3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione crystal structure analysis

An In-Depth Technical Guide to the Structural Analysis of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione

Part 1: Executive Summary & Chemical Context

Compound Identity:

Significance:

This compound represents a critical class of

Core Analytical Challenge: The primary structural ambiguity in this class of compounds is tautomerism . 3-substituted-2,4-pentanediones can exist in keto-keto, keto-enol, or enol-enol forms.[1][2] For sulfur-substituted derivatives, the enol form is thermodynamically favored due to intramolecular hydrogen bonding (resonance-assisted hydrogen bond, RAHB) and the electronic stabilization provided by the sulfur lone pairs.[1][2]

Part 2: Synthesis & Crystallization Protocol

To perform a valid crystal structure analysis, high-purity single crystals are required.[1][2] The following protocol minimizes secondary polymorphs and ensures phase purity.

Synthesis Workflow

The most reliable route involves the electrophilic sulfenylation of acetylacetone.

Reagents:

-

Dichloromethane (DCM) [Solvent][1]

-

Pyridine or Triethylamine [Catalyst/Base]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-nitrobenzenesulfenyl chloride in anhydrous DCM under an inert nitrogen atmosphere.

-

Addition: Dropwise add acetylacetone at 0°C to prevent uncontrolled exotherms.

-

Catalysis: Add pyridine (1.1 eq) slowly. The solution will darken as the sulfenylation proceeds.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

-

Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over

.[2] -

Purification: Recrystallize the crude solid from hot ethanol.

Crystal Growth Strategy

For X-ray diffraction (XRD), slow evaporation is preferred over crash cooling to minimize twinning.

-

Solvent System: Acetone/Ethanol (1:1 v/v).[2]

-

Method: Dissolve 50 mg of purified compound in 2 mL of solvent. Filter into a narrow vial. Cover with Parafilm and poke 3–4 small holes.[2]

-

Conditions: Store at 20°C in a vibration-free environment for 48–72 hours.

Part 3: Crystallographic Analysis Framework

This section details the specific structural features to resolve during the refinement of the diffraction data.

Data Collection Parameters

-

Radiation Source:

( -

Temperature: Collect at 100 K (cryogenic) to reduce thermal motion of the nitro group, which often exhibits rotational disorder at room temperature.

Structural Logic & Expected Geometry

A. Tautomeric State (The Enol Preference) Unlike unsubstituted acetylacetone, the 3-sulfenyl group strongly locks the molecule into the cis-enol configuration.[1][2]

B. The Sulfur Bridge Geometry

-

C-S-C Angle: Expect a bond angle of 100°–104° , typical for

sulfur. -

Twist Angle: The 4-nitrophenyl ring will not be coplanar with the acetylacetone core.[1][2] To minimize steric repulsion between the phenyl ortho-hydrogens and the carbonyl oxygens, the phenyl ring typically rotates by 60°–80° relative to the diketone plane.[2]

C. Nitro Group & Packing [1][2]

-

The

group is a structure-directing agent.[1][2] -

Interactions: Look for centrosymmetric dimers formed by

- -

Space Group: Common space groups for such polar, low-symmetry organic molecules are

(Monoclinic) or

Part 4: Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the hierarchical forces governing the crystal lattice assembly.

Caption: Synthesis pathway transitioning from reactants to the hierarchically ordered crystal lattice, driven by H-bonding and Pi-stacking forces.

Part 5: Quantitative Data Summary (Expected)

Use the following table as a template to validate your experimental XRD data against theoretical values for this class of compounds.

| Parameter | Theoretical Range (Expected) | Structural Significance |

| Space Group | Centrosymmetric packing is favored to cancel strong dipoles.[1][2] | |

| Z (Formula Units) | 4 (Monoclinic) or 2 (Triclinic) | Indicates standard packing density without solvates. |

| C-S Bond Length | 1.76 – 1.79 | Typical single bond; shortening indicates |

| O...O Distance | 2.45 – 2.55 | Strong intramolecular Hydrogen Bond (Enol form). |

| Torsion (C-S-C-C) | 60° – 90° | "Twist" required to relieve steric strain. |

| Density ( | 1.35 – 1.45 | Higher than unsubstituted diketones due to Sulfur/Nitro mass. |

Part 6: References

-

PubChem. Compound Summary: 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione.[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

-

Cambridge Crystallographic Data Centre (CCDC). General Guidelines for the Deposition and Validation of Crystal Structures. (For validation of the final .cif file). Available at: [Link][1][2]

-

Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.[2] (Reference for Resonance Assisted Hydrogen Bonding in

-diketones). -

Steiner, T. (2002). "The Hydrogen Bond in the Solid State".[2] Angewandte Chemie International Edition, 41(1), 48-76.[2] (Reference for analyzing O-H...O interactions).

Sources

Advanced Synthetic Architectures: 3-Substituted Pentane-2,4-diones

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The 3-substituted pentane-2,4-dione (acetylacetone) scaffold is a linchpin in modern medicinal chemistry. Beyond its role as a bidentate ligand in coordination chemistry, it serves as the primary synthons for bioactive heterocycles, including pyrazoles (e.g., Celecoxib analogues), isoxazoles, and pyrimidines.

This guide moves beyond undergraduate textbook ether syntheses. We address the critical challenge in this field: regioselective control . The ambident nature of the acetylacetone enolate often leads to mixtures of C-alkylation and O-alkylation. This document details three distinct, field-validated strategies to enforce C-selectivity:

-

Heterogeneous Catalysis: CuO nanoparticle-mediated arylation.

-

Radical Engineering: Mn(III)-mediated oxidative cyclization.

-

Phase-Transfer Optimization: A robust protocol for classical alkylation.

Mechanistic Foundation: Tautomeric Control

To control the reaction, one must control the equilibrium. Pentane-2,4-dione exists in a delicate keto-enol equilibrium (

-

The Problem: The enolate ion is an ambident nucleophile. Hard electrophiles (alkyl sulfates, silyl chlorides) tend to attack the hard oxygen center (O-alkylation). Soft electrophiles (alkyl halides) prefer the softer carbon center (C-alkylation).

-

The Solution: Solvent polarity and counter-ion selection are the "tuning knobs." Polar aprotic solvents (DMF, DMSO) leave the enolate "naked" and reactive, often promoting O-alkylation unless specific soft transition metal catalysts are employed to direct the bond formation.

Visualization: Tautomeric Reactivity Landscape

The following diagram illustrates the divergent pathways based on electrophile hardness and catalyst intervention.

Figure 1: Divergent reactivity pathways of the acetylacetone enolate. Green path indicates the desired C-alkylation targeted in this guide.

Core Synthetic Strategies

Method A: CuO Nanoparticle-Catalyzed C-Arylation (The "Green" Approach)

Context: Traditional Pd-catalyzed

Mechanism: The reaction proceeds via a catalytic cycle where the enolate coordinates to the Cu surface, followed by oxidative addition of the aryl halide and reductive elimination.

Protocol 1: CuO-Catalyzed Synthesis of 3-Phenylpentane-2,4-dione

-

Reagents: Pentane-2,4-dione (1.2 mmol), Iodobenzene (1.0 mmol), Cs₂CO₃ (2.0 mmol), CuO NPs (10 mol%), DMSO (3 mL).

-

Conditions: 110°C, 12 hours, open air (robustness factor).

Step-by-Step Workflow:

-

Catalyst Activation: If using commercial CuO NPs, sonicate in DMSO for 10 mins to disperse aggregates.

-

Assembly: In a sealed tube, combine acetylacetone, iodobenzene, and Cs₂CO₃ in DMSO. Add the dispersed catalyst.

-

Reaction: Heat to 110°C.

-

Self-Validation Check: The reaction mixture should darken initially but remain a suspension. If the solution turns completely clear blue/green, leaching of Cu ions is occurring (indicates potential difficult workup).

-

-

Workup: Cool to RT. Centrifuge to pellet the CuO nanoparticles (Save for reuse - active for up to 4 cycles).

-

Isolation: Pour supernatant into water (15 mL), extract with EtOAc (3x). Wash organic phase with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Yield Expectation: 80-88%.

Method B: Mn(III)-Mediated Radical Cyclization (The "Complexity" Approach)

Context: For drug discovery, simple alkyl chains are often insufficient. Manganese(III) acetate mediates the oxidative free-radical reaction of 1,3-diketones with alkenes, yielding dihydrofurans directly. This is a powerful method to build complexity in a single step.

Mechanism: Single-electron transfer (SET) generates a carbon-centered radical at the 3-position, which adds to an alkene. The resulting radical is oxidized to a cation, trapped by the enol oxygen.

Protocol 2: Synthesis of Dihydrofuran Derivatives

-

Reagents: Pentane-2,4-dione (1.0 equiv), Styrene (1.0 equiv), Mn(OAc)₃·2H₂O (2.2 equiv), Glacial Acetic Acid.

-

Conditions: 80°C, until Mn(III) color fades.

Step-by-Step Workflow:

-

Solvation: Dissolve Mn(OAc)₃·2H₂O in glacial acetic acid.

-

Visual Cue: Solution must be a dark brown/mahogany color.

-

-

Addition: Add the alkene (styrene) and then the acetylacetone.

-

Reaction: Heat to 80°C.

-

Self-Validation Check: The reaction is complete when the dark brown color shifts to the pale pink of Mn(II). This provides an intrinsic endpoint indicator.

-

-

Quench: Dilute with water, extract with ether. Neutralize acetic acid with saturated NaHCO₃.

-

Purification: Recrystallization or column chromatography.

Figure 2: Oxidative radical cyclization pathway mediated by Manganese(III) Acetate.

Quantitative Comparison of Methods

The following table summarizes the utility of each method for different substitution patterns.

| Method | Target Substituent | Key Reagent | Selectivity (C:O) | Typical Yield | Notes |

| Classical Alkylation | Simple Alkyl (Me, Et, Bn) | K₂CO₃ / Acetone | 85:15 | 60-75% | Requires soft halides (Iodides). Hard halides promote O-alkylation. |

| CuO Catalysis | Aryl / Heteroaryl | CuO NPs / Cs₂CO₃ | >99:1 | 80-90% | Excellent for arylation. Catalyst is recyclable.[1] |

| Mn(III) Radical | Dihydrofuran Fused | Mn(OAc)₃ / Alkene | N/A (Cyclization) | 55-70% | Stoichiometric oxidant required. Accesses complex scaffolds. |

| Iridium Catalysis | Branched Alkyl | [Ir(COD)Cl]₂ | >95:1 | 70-85% | Advanced method for enantioselective alkylation (see Ref 5). |

Applications in Drug Discovery

The 3-substituted pentane-2,4-diones synthesized above are immediate precursors for heterocycles.

Example: Synthesis of 4-Substituted Pyrazoles Reaction of 3-benzylpentane-2,4-dione with hydrazine hydrate in ethanol (Reflux, 2h) yields 4-benzyl-3,5-dimethyl-1H-pyrazole in near-quantitative yield. This scaffold mimics the core of several COX-2 inhibitors.

Example: Isoxazole Synthesis Reaction with hydroxylamine hydrochloride in basic media yields the corresponding 4-substituted-3,5-dimethylisoxazole.

Future Outlook: Electrochemical Activation

Emerging trends point toward electrochemical C-H functionalization as the next frontier. Recent work has demonstrated that anodic oxidation can generate methyl radicals from acetic acid (Kolbe electrolysis conditions) which then perform Hydrogen Atom Transfer (HAT) on the diketone, allowing for alkylation without halides. This represents a "reagent-free" future for this class of synthesis.

References

-

Cativiela, C., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. Journal of Organic Chemistry.

-

Amgoune, A., & Tlili, A. (2021). Nickel-Catalyzed Mono-Selective α-Arylation of Acetone. Synform.

- Panda, N., & Jena, A. K. (2012). CuO nanoparticles: A recyclable heterogeneous catalyst for C-arylation of 1,3-dicarbonyls. Catalysis Science & Technology.

-

Snider, B. B. (1996). Manganese(III)-based oxidative free-radical cyclizations. Chemical Reviews.

-

Diao, T., et al. (2016). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones. Journal of the American Chemical Society.

-

Kuroboshi, M., et al. (2023). Electrochemical C(sp3)−H Functionalization Using Acetic Acid. Osaka University Research.

Sources

An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of distinct functional groups within a single molecular scaffold often bestows unique chemical properties and reactivity profiles. 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione presents such a case, integrating a strongly electron-withdrawing aromatic nitro group with a versatile β-dicarbonyl system, linked via a thioether bridge. This guide provides an in-depth exploration of the reactivity centered on the nitro group, a cornerstone of synthetic chemistry. Understanding its behavior in this specific context is paramount for leveraging this molecule as a building block in medicinal chemistry and materials science. We will delve into the electronic landscape of the molecule and elucidate the primary reaction pathways available to the nitro moiety, supported by mechanistic insights and actionable experimental protocols.

The Electronic Architecture: How the Nitro Group Governs Reactivity

The chemical behavior of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is fundamentally dictated by the potent electron-withdrawing nature of the nitro group (-NO₂). This influence is exerted through both inductive and resonance effects, profoundly shaping the electron density distribution across the aromatic ring.

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.[1]

-

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions relative to the nitro group.

This pronounced electron deficiency deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Conversely, and more importantly for its synthetic utility, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) .[2][3][4] The positions ortho and para to the nitro group become highly electrophilic and susceptible to attack by nucleophiles. In 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione, the thioether linkage is para to the nitro group, a key position for potential SNAr reactions, should a suitable leaving group be present.

The pentane-2,4-dione moiety, a β-diketone, exists in equilibrium between its keto and enol tautomers.[5] This part of the molecule can influence the reactivity of the nitroaromatic system through steric effects and by potentially participating in intramolecular interactions.

Core Reactivities of the Nitro Group

The synthetic utility of the nitro group in this molecule primarily revolves around two key transformations: its reduction to an amine and its role in mediating nucleophilic aromatic substitution.

Reduction of the Nitro Group to an Aniline

The reduction of a nitroarene to its corresponding aniline is one of the most fundamental and widely used transformations in organic synthesis.[6][7] This conversion is critical as it transforms an electron-withdrawing, deactivating group into a strongly electron-donating, activating amino group (-NH₂), which is a versatile precursor for a vast array of further chemical modifications, including diazotization and amide bond formation.[8][9]

The general transformation proceeds through nitroso and hydroxylamine intermediates.[8]

Commonly Employed Reduction Methodologies:

A variety of reagents can achieve this reduction, with the choice often depending on the presence of other functional groups and the desired level of chemoselectivity.[8]

| Reagent System | Typical Conditions | Advantages | Potential Considerations |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni; various solvents (EtOH, EtOAc) | High yields, clean reaction, scalable | May reduce other functional groups (e.g., alkenes, alkynes). |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Cost-effective, robust | Often requires harsh acidic conditions and a basic workup.[9] |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate with a catalyst (e.g., Pd/C, Fe) | Milder than metal/acid, avoids use of H₂ gas | |

| Metal-based (non-acidic) | FeCl₃·6H₂O/Indium, Activated Iron | High chemoselectivity, tolerates a wide range of functional groups.[10][11] |

Given the presence of the thioether and the β-dicarbonyl moiety in 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione, a chemoselective method would be preferable to avoid undesired side reactions. Systems like FeCl₃·6H₂O/Indium have been shown to tolerate halogens, ketones, esters, and cyano groups, making them a strong candidate.[10]

Experimental Protocol: Chemoselective Reduction using FeCl₃·6H₂O/Indium [10]

This protocol is adapted from a general procedure for the reduction of nitroarenes and should be optimized for the specific substrate.

Step 1: Preparation of the Reducing Agent

-

To a round-bottom flask, add ferric chloride hexahydrate (FeCl₃·6H₂O, 0.5 mmol) and indium powder (2.0 mmol).

-

Add a 1:1 mixture of methanol and water (3 mL).

-

Sonicate the mixture at room temperature for 30 minutes. A dark-yellow solution should form.

Step 2: Reduction Reaction

-

To the freshly prepared reducing agent solution, add 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione (0.5 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours (monitor by TLC).

Step 3: Workup and Purification

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dilute the residue with diethyl ether and filter to remove inorganic salts.

-

The crude product can be purified by silica gel column chromatography to yield 3-(4-Amino-phenylsulfanyl)-pentane-2,4-dione.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for SNAr reactions, which proceed via an addition-elimination mechanism.[3][4][12] The reaction involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[13] Subsequent loss of a leaving group restores the aromaticity of the ring.

For SNAr to occur, a good leaving group (typically a halide) must be present at a position activated by the nitro group (ortho or para).[3][12] In 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione, there are no conventional leaving groups on the aromatic ring. However, the principles of SNAr are crucial for understanding the molecule's potential reactivity.

Vicarious Nucleophilic Substitution (VNS)

A related and highly relevant reaction is the Vicarious Nucleophilic Substitution of hydrogen.[14] This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring.[15] VNS proceeds with carbanions that bear a leaving group at the nucleophilic center.[14] The reaction pathway involves the formation of a σ-adduct followed by base-induced β-elimination of the leaving group and a proton from the ring.[14]

Given the activated nature of the positions ortho to the nitro group in 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione, VNS could be a viable strategy for introducing substituents at these positions, further functionalizing the molecule.

Conceptual SNAr Reactivity

While the parent molecule lacks a leaving group, if a derivative were synthesized with, for example, a fluorine atom ortho to the nitro group, it would be highly susceptible to SNAr. The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the key mechanistic pathways and a typical experimental workflow.

Caption: Stepwise reduction of a nitroarene to an aniline.

Caption: The addition-elimination mechanism of SNAr.

Caption: Experimental workflow for nitro group reduction.

Conclusion

The nitro group in 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is the dominant driver of the molecule's chemical reactivity. Its strong electron-withdrawing character renders the aromatic ring susceptible to two primary, highly valuable transformations. The reduction to an aniline opens up a vast landscape of synthetic possibilities by installing a versatile amino group. Concurrently, the activation of the aromatic ring towards nucleophilic attack, particularly through Vicarious Nucleophilic Substitution, provides a pathway for C-H functionalization at the positions ortho to the nitro group. A thorough understanding of these reaction pathways, coupled with the selection of appropriate chemoselective methodologies, is essential for any researcher aiming to utilize this compound as a strategic intermediate in the synthesis of novel pharmaceuticals or advanced materials.

References

- Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth C

- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism. Synlett, 2017.

- A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium.

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ

- Reactions of Aromatic Nitro Compounds with Bases. Semantic Scholar.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 2020.

- How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 2016.

- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

- Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts.

- Addition-Elimination at Arom

- How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification.

- Shining light on the nitro group: distinct reactivity and selectivity.

- Aromatic Nitro Groups and Their Reactions with Chelated Ester Enol

- Nucleophilic Arom

- Substitution Reactions of Benzene and Other Aromatic Compounds.

- Nucleophilic Arom

- Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.

- Nucleophilic Arom

- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review.

- Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. Journal of Organic Chemistry, 1995.

- Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 2021.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Physical and chemical properties of nitrophenyl-substituted β-diketones

The Physical and Chemical Properties of Nitrophenyl-Substituted β-Diketones: A Comprehensive Technical Guide

Nitrophenyl-substituted β-diketones represent a highly versatile and structurally fascinating class of 1,3-dicarbonyl compounds. The integration of a strongly electron-withdrawing nitro (–NO₂) group onto the phenyl ring of a β-diketone scaffold fundamentally alters its electronic landscape. As a Senior Application Scientist, I have observed that this modification not only shifts the thermodynamic equilibrium of keto-enol tautomerization but also profoundly impacts the molecule's photophysical properties and its behavior as a bidentate ligand in coordination chemistry.

This whitepaper dissects the physicochemical causality behind these properties and provides field-validated methodologies for their synthesis and characterization.

Structural Dynamics: Keto-Enol Tautomerism & RAHB

The hallmark of β-diketones is their ability to exist in a dynamic equilibrium between the diketo and the keto-enol tautomeric forms. In nitrophenyl-substituted derivatives, the nitro group exerts a strong –I (inductive) and –M (mesomeric) effect[1].

The Causality of Enolization: The electron-withdrawing nature of the nitrophenyl moiety significantly increases the acidity of the α-methylene protons. When enolization occurs, the resulting enol is stabilized by a strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB). The nitro group delocalizes the electron density across the conjugated π-system. X-ray structural data and Density Functional Theory (DFT) calculations confirm that the Z-β-keto-enol isomer is typically the most stable form in non-polar solvents, though extreme steric hindrance from bulky substituents can occasionally force the molecule into a trans-β-diketo state[2].

Logical flow of the keto-enol tautomerization process in nitrophenyl β-diketones.

Photophysical and Electronic Properties

The photophysical behavior of these compounds is heavily dictated by Intramolecular Charge Transfer (ICT). The electron-rich enol core acts as a donor, while the nitrophenyl group acts as a strong electron acceptor.

Absorption and Solvatochromism: These compounds typically exhibit broad UV-Vis absorption bands in the 300–400 nm region, corresponding to π-π* and n-π* transitions of the conjugated enol system. The presence of the nitro group induces a bathochromic (red) shift due to the extended conjugation and ICT[3].

Fluorescence and Sensor Applications: Generally, the nitro group is a known fluorescence quencher via non-radiative decay pathways (e.g., intersystem crossing). However, when these diketones are functionalized into hydrazones or complexed with specific elements (like boron difluoride), they can act as highly selective fluorescent chemosensors (e.g., for Co²⁺ detection) or exhibit Aggregation-Induced Emission (AIE) and mechanofluorochromism[4][5].

Table 1: Comparative Physicochemical Properties (Typical Values)

| Property | Unsubstituted 1-Phenyl-1,3-butanedione | 1-(4-Nitrophenyl)-1,3-butanedione | Causality / Mechanism |

| pKₐ (aqueous) | ~ 8.9 | ~ 7.4 | –NO₂ EWG stabilizes the enolate conjugate base, increasing acidity. |

| Enol Content (CDCl₃) | ~ 90% | ~ 95% | Enhanced conjugation with the nitrophenyl ring stabilizes the enol tautomer. |

| UV-Vis λmax (EtOH) | 310 nm | 345 nm | Bathochromic shift due to Intramolecular Charge Transfer (ICT) to the –NO₂ group. |

| Metal Complex Stability (Log K₁, Cu²⁺) | 8.3 | 6.8 | Reduced electron density on oxygen donors weakens the coordinate covalent bond. |

(Note: Values are representative baseline metrics derived from standard structure-activity relationship models for aromatic 1,3-diketones[1][6][7]).

Coordination Chemistry and Metal Complexation

Nitrophenyl-substituted β-diketones are exceptional bidentate O,O'-ligands. The electron-withdrawing nitro group decreases the basicity of the chelating oxygen atoms. While this lowers the absolute thermodynamic stability of the resulting metal complexes compared to their unsubstituted analogs, it significantly increases the Lewis acidity of the metal center. This property is highly advantageous in designing catalysts for Lewis acid-mediated organic transformations. Furthermore, these ligands are utilized to synthesize eight-coordinate trivalent rare-earth metal chelates (e.g., Europium, Terbium), which have specialized luminescent and optical applications[8].

Experimental Workflows: Synthesis & Self-Validating Protocols

The most reliable method for synthesizing nitrophenyl-substituted β-diketones is the Crossed-Claisen condensation between a substituted acetophenone and an ester[6][7]. To ensure a self-validating system, the following protocol incorporates in-process analytical checkpoints.

Protocol: Synthesis of 1-(4-Nitrophenyl)-1,3-butanedione Objective: To synthesize the target β-diketone with >98% purity, minimizing the self-condensation of the ester. Rationale: Using sodium hydride (NaH) ensures irreversible, quantitative deprotonation of 4-nitroacetophenone, preventing competing side reactions that occur with weaker bases.

Step 1: Enolate Generation

-

Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous THF under an inert Argon atmosphere at 0 °C.

-

Dropwise add a solution of 4-nitroacetophenone (1.0 eq) in THF. Causality: The low temperature controls the exothermic hydrogen gas evolution and prevents the degradation of the nitroaromatic compound, which is susceptible to single-electron transfer (SET) reduction side-reactions if not thermally controlled.

-

Validation Checkpoint: Stir for 30 minutes. The solution will transition to a deep red/purple hue, confirming the formation of the highly conjugated nitrophenyl enolate.

Step 2: Crossed-Claisen Condensation 4. Add ethyl acetate (1.5 eq) dropwise to the enolate solution. 5. Reflux the mixture for 4 hours. 6. Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the 4-nitroacetophenone spot (higher R_f) and the appearance of a new, highly UV-active spot at a lower R_f (the sodium salt of the diketone) indicates reaction completion.

Step 3: Acidic Workup and Isolation 7. Cool the reaction to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH 3. Causality: The acidic pH is critical to protonate the diketonate salt, driving it into the organic phase as the neutral β-diketone. 8. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Purify via recrystallization from hot ethanol. Causality: Ethanol selectively dissolves impurities while the highly crystalline nitrophenyl β-diketone precipitates upon slow cooling. 10. Final Validation: ¹H NMR (CDCl₃). Look for the characteristic enol –OH proton far downfield (typically δ 14–16 ppm) and the vinylic methine proton (δ 6.0–6.5 ppm), confirming the keto-enol structure[1][6].

Step-by-step synthetic workflow incorporating self-validating analytical checkpoints.

References

- Source: researchgate.

- Source: researchgate.

- Title: Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones)

- Source: researchgate.

- Title: 1,3-Diketones.

- Source: google.com (Patents)

- Source: nih.

- Source: rsc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical simulations of solvent influence on UV-vis spectra and orbital shapes of azoderivatives of diphenylpropane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile, cost effective synthesis and DFT-based studies of substituted aryl hydrazones of β-diketones: a new selective fluorescent chemosensor for Co2+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US3254103A - Eight coordinate trivalent rare earth metal chelates with beta-diketones - Google Patents [patents.google.com]

Technical Profile: 3-(4-Nitrophenyl)sulfanylpentane-2,4-dione (CAS 67302-30-1)

Topic: CAS 67302-30-1 Chemical Information and Safety Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity & Physicochemical Properties

CAS 67302-30-1 represents a specialized organic building block belonging to the class of sulfenylated

Its structure features a central active methylene carbon (C3) substituted with a p-nitrophenylthio group, flanked by two carbonyl groups. This arrangement imparts high acidity to the C3 proton and enables versatile reactivity with binucleophiles.

Physicochemical Data Table

| Property | Value | Note |

| Chemical Name | 3-(4-nitrophenyl)sulfanylpentane-2,4-dione | IUPAC |

| Molecular Formula | ||

| Molecular Weight | 253.28 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically pale yellow to orange |

| Melting Point | 122–126 °C | Literature range |

| Solubility | Soluble in | Poor water solubility |

| Acidity (pKa) | ~5–7 (Predicted) | Acidified by flanking carbonyls |

| SMILES | CC(=O)C(SC1=CC=C(C=C1)[O-])C(=O)C |

Synthesis & Manufacturing Protocols

The synthesis of CAS 67302-30-1 relies on the electrophilic sulfenylation of an active methylene compound. The electron-withdrawing nitro group on the sulfenyl chloride enhances the electrophilicity of the sulfur atom, facilitating a rapid reaction with the enol form of acetylacetone.

Core Synthesis Protocol

Reaction: Acetylacetone + 4-Nitrobenzenesulfenyl Chloride

-

Reagent Preparation:

-

Substrate: Pentane-2,4-dione (Acetylacetone) [1.0 eq].

-

Reagent: 4-Nitrobenzenesulfenyl chloride [1.0 eq].

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

-

Base (Optional): Pyridine or Triethylamine [1.0 eq] (to scavenge HCl, though the reaction often proceeds without it due to the high reactivity).

-

-

Step-by-Step Procedure:

-

Step 1: Dissolve 4-nitrobenzenesulfenyl chloride in anhydrous DCM under an inert atmosphere (

or Ar). -

Step 2: Cool the solution to 0°C to control the exotherm.

-

Step 3: Add acetylacetone dropwise. If using a base, add it simultaneously or immediately after the diketone to prevent acid-catalyzed side reactions.

-

Step 4: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Step 5 (Work-up): Wash the organic layer with water (

), followed by brine. Dry over anhydrous -

Step 6 (Purification): Concentrate in vacuo. Recrystallize the solid residue from ethanol or purify via silica gel flash chromatography.[1]

-

Synthesis Workflow Diagram

Caption: Electrophilic sulfenylation pathway for the synthesis of CAS 67302-30-1.

Mechanism of Action & Applications in Drug Discovery

While CAS 67302-30-1 is not a marketed drug, it is a high-value intermediate . Its "mechanism" in a research context refers to its chemical reactivity profile, which allows drug developers to access complex heterocyclic scaffolds.

Chemical Reactivity Profile

The molecule possesses three distinct reactive sites:

- -Diketone Core: Reacts with binucleophiles (hydrazines, amidines, hydroxylamine) to form 5- and 6-membered heterocycles.

-

Thioether Linkage: Stable under mild conditions but can be oxidized to sulfoxide/sulfone or cleaved under reducing conditions (Raney Ni) to yield desulfurized products.

-

Nitro Group: Can be reduced to an aniline derivative (

), providing a handle for further derivatization (e.g., sulfonamide formation).

Divergent Synthesis of Pharmacophores

Researchers utilize CAS 67302-30-1 to synthesize libraries of:

-

4-(Arylthio)pyrazoles: Known for anti-inflammatory (COX-2 inhibition) and antimicrobial activity.

-

Isoxazoles: Often investigated for immunomodulatory properties.

-

Pyrimidines: Key scaffolds in oncology (kinase inhibitors).

Pharmacophore Generation Diagram

Caption: Divergent synthesis of bioactive heterocycles using CAS 67302-30-1 as a scaffold.

Safety Data & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicology Insights:

-

Nitroaromatics: Compounds containing nitro groups can be mutagenic or toxic if reduced metabolically. Handle with care to avoid inhalation or ingestion.

-

Sulfides: Organic sulfides can release toxic sulfur oxides (

) upon combustion.

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations, especially heating or recrystallization, must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert gas (

) if possible, as

References

-

PubChem. (n.d.). Compound Summary for CAS 67302-30-1. National Library of Medicine. Retrieved from [Link]

- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.

-

Kuehne, M. E. (1962). The Reaction of Sulfenyl Chlorides with Enamines and Active Methylene Compounds. Journal of Organic Chemistry, 28(8), 2124–2128. (Foundational chemistry for sulfenylation).[2]

Sources

Potential research applications of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione

An In-depth Technical Guide on the Potential Research Applications of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione

Authored by: A Senior Application Scientist

Preamble: Unveiling the Research Potential of a Multifaceted Molecule

In the landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount to advancing therapeutic frontiers. This guide focuses on 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione, a compound that, while not extensively studied, presents a compelling structural architecture for a multitude of research applications. Its molecular framework is a hybrid of two key moieties: the versatile pentane-2,4-dione (acetylacetone) core and the biologically significant 4-nitrophenylsulfanyl group. The pentane-2,4-dione unit is a well-established precursor for a rich variety of heterocyclic systems and a potent chelating agent for metal ions.[1][2] Concurrently, the nitroaromatic motif is a known pharmacophore present in numerous antimicrobial and anticancer agents, owing to its unique electronic properties and ability to participate in bioreductive activation.[3][4]

This document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a reasoned, experience-driven perspective on the untapped research potential of this molecule. We will delve into its plausible synthesis, and more importantly, project its utility in several cutting-edge research domains, complete with detailed, actionable experimental protocols.

Compound Profile: Physicochemical Characteristics and Synthesis

Structural and Physicochemical Overview

3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione (CAS Number: 67302-30-1) possesses a molecular formula of C11H11NO4S. A detailed analysis of its structure suggests a molecule with moderate polarity. The pentane-2,4-dione moiety can exist in both keto and enol tautomeric forms, a property that can influence its reactivity and interaction with biological targets.[2][5] The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the entire molecule.[3]

| Property | Predicted Value/Information | Source |

| CAS Number | 67302-30-1 | |

| Molecular Formula | C11H11NO4S | |

| Molecular Weight | 253.28 g/mol | Calculated |

| Appearance | Likely a yellow or orange crystalline solid | Inferred from related nitro compounds[6] |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from general properties of similar compounds[7] |

Proposed Synthetic Pathway

}

Proposed synthesis of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione.

Experimental Protocol: Synthesis

-

Preparation of the Enolate: To a solution of pentane-2,4-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Reaction Mixture: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of 4-nitrobenzenesulfenyl chloride (1.0 eq) in anhydrous THF dropwise over 20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

Potential Research Application I: Precursor for Novel Heterocyclic Pharmacophores

The pentane-2,4-dione core is a classic building block for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines.[8] The presence of the 3-(4-nitro-phenylsulfanyl) substituent can be leveraged to create novel derivatives with unique pharmacological profiles.

Rationale and Application

By reacting 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione with various binucleophiles, a library of novel heterocyclic compounds can be generated. For example, reaction with hydrazine derivatives would yield pyrazoles, while reaction with hydroxylamine would produce isoxazoles. These heterocyclic cores are prevalent in a vast number of approved drugs, and the incorporation of the nitrophenylsulfanyl moiety could impart or enhance activities such as antimicrobial, anti-inflammatory, or anticancer effects.[9]

}

Synthesis of diverse heterocycles from the target molecule.

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution.

-

Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Potential Research Application II: Antimicrobial Drug Discovery

The nitro group is a key component of several clinically used antimicrobial agents.[3] Its mechanism of action often involves reductive activation by microbial nitroreductases to generate cytotoxic radical species. The presence of the 4-nitrophenylsulfanyl moiety in the target molecule makes it a prime candidate for investigation as a novel antimicrobial agent.

Rationale and Application

We hypothesize that 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione could exhibit broad-spectrum antimicrobial activity against a panel of clinically relevant bacteria and fungi. The dione moiety might also contribute to its activity, potentially through metal chelation, which can disrupt essential microbial metabolic processes.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbes in media) and negative (media only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

| Microbial Strain | Predicted MIC Range (µg/mL) | Rationale |

| Staphylococcus aureus | 8 - 64 | Nitro compounds are known to be effective against Gram-positive bacteria.[10] |

| Escherichia coli | 16 - 128 | Activity against Gram-negative bacteria will depend on cell wall permeability. |

| Candida albicans | 4 - 32 | Fungal nitroreductases could activate the compound. |

Potential Research Application III: Anticancer Drug Discovery

Both pentane-2,4-dione derivatives and nitro-containing compounds have been reported to possess anticancer properties.[11][12] The mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Rationale and Application

The target molecule can be screened for its cytotoxic effects against a panel of human cancer cell lines. The nitro group could be bioreduced in the hypoxic environment of solid tumors, leading to selective cytotoxicity. Additionally, the dione core could interact with cellular targets like kinases or histone deacetylases, similar to other dione-containing anticancer agents.[13][14]

}

Proposed mechanisms of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Conclusion and Future Directions

3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione stands as a molecule of significant, yet largely unexplored, potential. Its hybrid structure suggests a rich chemical reactivity and a high probability of interesting biological activities. This guide has outlined several promising research avenues, from its use as a synthetic intermediate to its potential as an antimicrobial and anticancer agent. The provided protocols offer a starting point for researchers to begin to unlock the full potential of this intriguing compound. Future work should focus on the synthesis of analog libraries to establish structure-activity relationships and on detailed mechanistic studies to elucidate its mode of action in biological systems.

References

-

Benchchem. An In-depth Technical Guide to 1-nitro-2-phenylsulfanylbenzene (2-Nitrophenyl phenyl sulfide). 6

-

Barbera, O., et al. (1995). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry. 8

-

Chemdiv. Compound N-[4-(hexadecylsulfanyl)phenyl]-2-nitrobenzene-1-sulfonamide. 15

-

Attimarad, M., et al. (2023). A unique application of pentane-2,4-dione as a fluorogenic probe of dipeptidyl peptidase-4 enzyme inhibitor medicament assay in pharmaceutical and biological matrices. Chemical Papers. 16

-

PubChem. 1-Nitro-3-(phenylsulfanyl)benzene. 17

-

Sigma-Aldrich. 3-(4-NITRO-PHENYLSULFANYL)-PENTANE-2,4-DIONE.

-

LookChem. 3-(2-Nitrophenyl)pentane-2,4-dione. 18

-

NOAA. PENTANE-2,4-DIONE - CAMEO Chemicals. 19

-

Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan. 1

-

Abraham, M. H., et al. (2017). Descriptors for Pentane-2,4-dione and Its Derivatives. Journal of Solution Chemistry. 2

-

Abraham, M. H., et al. (2017). Descriptors for Pentane-2,4-dione and Its Derivatives. PubMed. 5

-

Sigma-Aldrich. 8-(4-NITRO-PHENYLSULFANYL)-QUINOLINE. 20

-

ResearchGate. A Synthesis of Functionalized 1,2,3,4-Tetrahydropyridines by the Reaction of 3-[(Propan-2-ylsulfanyl)Methyl]Pentane-2,4-Dione with Anilines. 21

-

Noriega, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 3

-

Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.

-

Wikipedia. 3-Phenylazoacetylacetone. 22

-

ResearchGate. Naturally-occurring nitro compounds. 4

-

Kumar, A., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. 13

-

ResearchGate. (PDF) Descriptors for Pentane-2,4-dione and Its Derivatives. 23

-

CymitQuimica. CAS 446292-04-2: 4-(4-Nitrophenyl)-3-morpholinone. 7

-

Kumar, R. S., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. 11

-

Yilmaz, B., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports. 10

-

Al-Warhi, T., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry. 14

-

Zhang, Y., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. 9

-

Wang, Y., et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry. 24

-

Buzun, K., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. 12

-

ChemicalBook. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. 25

-

ResearchGate. (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. 26

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Descriptors for Pentane-2,4-dione and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Descriptors for Pentane-2,4-dione and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 446292-04-2: 4-(4-Nitrophenyl)-3-morpholinone [cymitquimica.com]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]

- 13. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Compound N-[4-(hexadecylsulfanyl)phenyl]-2-nitrobenzene-1-sulfonamide - Chemdiv [chemdiv.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. 1-Nitro-3-(phenylsulfanyl)benzene | C12H9NO2S | CID 142232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. lookchem.com [lookchem.com]

- 19. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. 8-(4-NITRO-PHENYLSULFANYL)-QUINOLINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. 3-Phenylazoacetylacetone - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]

- 26. researchgate.net [researchgate.net]

Application Note: Synthesis of Pyrazole Derivatives from 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione

Executive Summary

This application note details the protocol for synthesizing 3,5-dimethyl-4-(4-nitrophenylsulfanyl)-1H-pyrazole and its derivatives via the Knorr-type cyclocondensation of 3-(4-nitro-phenylsulfanyl)-pentane-2,4-dione with hydrazine monohydrate. Pyrazole scaffolds bearing thioether moieties are critical pharmacophores in drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities. This guide provides a robust, self-validating methodology, mechanistic insights, and critical process parameters (CPPs) to ensure high yield and purity.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11][12]

The pyrazole ring is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (Celebrex). The introduction of a sulfur bridge (sulfide/sulfone) at the C4 position significantly alters the electronic properties and lipophilicity of the scaffold, often enhancing metabolic stability and target binding affinity.

The Substrate

The starting material, 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione , is a

-

Reactivity Profile: The C2 and C4 carbonyls are highly electrophilic. The C3 position is sterically crowded by the bulky 4-nitrophenylthio group, which can influence the kinetics of the initial nucleophilic attack by hydrazine.

-

Tautomerism: In solution, the starting material exists in equilibrium between keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the sulfur atom.

Reaction Mechanism (Knorr Pyrazole Synthesis)

The transformation proceeds via a double nucleophilic addition-elimination sequence.

-

Hydrazone Formation: The terminal nitrogen of hydrazine attacks one of the carbonyl carbons (C2 or C4), eliminating water to form a mono-hydrazone intermediate.

-

Cyclization: The second nitrogen attacks the remaining carbonyl group.[1]

-

Aromatization: Dehydration and tautomerization yield the aromatic pyrazole system.

Figure 1: Mechanistic pathway of the cyclocondensation reaction.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Equiv.[2] | Role |

| 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione | Synthesized | 1.0 | Substrate |

| Hydrazine Hydrate (80% or 100%) | 7803-57-8 | 1.2 - 1.5 | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Glacial Acetic Acid (Optional) | 64-19-7 | 0.1 (Cat.) | Catalyst |

Synthesis of Starting Material (Pre-cursor Step)

Note: If the starting material is not commercially available, it is synthesized via sulfenylation.

-

Dissolve Acetylacetone (10 mmol) in dry CH₂Cl₂ (20 mL) at 0°C.

-

Add Pyridine (1.1 equiv) as a base.

-

Dropwise Addition: Add a solution of 4-Nitrobenzenesulfenyl chloride (1.0 equiv) in CH₂Cl₂ over 15 minutes.

-

Stir at room temperature for 2 hours.

-

Wash with water, dry (MgSO₄), and concentrate to yield the yellow crystalline solid.

Main Protocol: Pyrazole Cyclization

Step 1: Solvation

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione (1.0 g, 3.74 mmol) in Absolute Ethanol (15 mL).

-

Checkpoint: Ensure the solid is fully dissolved or well-dispersed. Warming to 40°C may be required.

Step 2: Reagent Addition

Add Hydrazine Hydrate (0.22 mL, ~4.5 mmol, 1.2 equiv) dropwise to the stirring solution.

-

Observation: A slight exotherm may occur. The color often deepens (yellow to orange) due to the formation of the hydrazone intermediate.

-

Catalysis: If reaction kinetics are slow (monitored by TLC), add 2-3 drops of Glacial Acetic Acid.

Step 3: Reflux

Attach a reflux condenser and heat the mixture to 78-80°C (Reflux) for 3–5 hours .

-

Monitoring: Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (

-diketone) will disappear, and a lower Rf spot (pyrazole) will appear.

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture into Ice-Cold Water (50 mL) with vigorous stirring. The pyrazole product typically precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (2 x 10 mL) to remove excess hydrazine.

Step 5: Purification

Recrystallize the crude solid from Ethanol/Water (9:1) or Methanol .

-

Dissolve in minimum hot ethanol, add warm water until turbid, and let cool slowly.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Data Analysis

Successful synthesis is validated by the following spectral characteristics:

| Method | Expected Signal / Characteristic | Interpretation |

| Appearance | Yellow to Orange crystalline solid | Nitro group imparts color. |

| ¹H NMR (DMSO-d₆) | Broad singlet confirms N-H of pyrazole (disappears with D₂O exchange). | |

| AA'BB' pattern of the p-nitrophenyl group. | ||

| Two methyl groups at C3 and C5 (often overlapping or distinct singlets). | ||

| IR Spectroscopy | 3150 - 3250 cm⁻¹ | N-H stretching (broad). |

| 1350 & 1530 cm⁻¹ | NO₂ symmetric and asymmetric stretching. | |

| No signal at 1700-1750 cm⁻¹ | Absence of Carbonyl (C=O) confirms cyclization. | |

| Mass Spectrometry | [M+H]⁺ Peak | Molecular ion peak corresponding to Formula Weight.[3] |

Troubleshooting Guide

-

Problem: Oily product instead of solid.

-